molecular formula C22H24BNO2 B2762421 9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile CAS No. 1539314-85-6

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile

Cat. No. B2762421
CAS RN: 1539314-85-6
M. Wt: 345.25
InChI Key: FBEWREHWMQOAHH-UHFFFAOYSA-N
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Description

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile is a useful research compound. Its molecular formula is C22H24BNO2 and its molecular weight is 345.25. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Materials Development

Polyfluorene Derivatives for Light-Emitting Devices : Ranger, Rondeau, and Leclerc (1997) discussed the synthesis of well-defined poly(2,7-fluorene) derivatives via palladium-catalyzed couplings, showcasing the potential of these compounds in creating processable polyfluorenes that exhibit high quantum yields and blue emission in solution. These derivatives are promising for the fabrication of efficient blue-light-emitting devices due to their photophysical and electrical properties (Ranger, Rondeau, & Leclerc, 1997).

Photocatalytic Oxygenation : Kotani, Ohkubo, and Fukuzumi (2004) investigated the photocatalytic oxygenation of anthracenes and olefins with dioxygen via selective radical coupling, utilizing 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst. This study highlights the potential of specific fluorene derivatives in photocatalytic applications for organic synthesis, contributing to the development of sustainable chemical processes (Kotani, Ohkubo, & Fukuzumi, 2004).

Polymer Synthesis and Characterization

Aromatic Polyamides with Fluorene Derivatives : Hsiao, Yang, and Lin (1999) synthesized a novel series of aromatic polyamides containing ether and bulky fluorenylidene groups, derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene. These polyamides are noted for their solubility, thermal stability, and potential for creating transparent, flexible films, indicating their applicability in high-performance materials (Hsiao, Yang, & Lin, 1999).

Anionically Functionalized Polyfluorenes : Stay and Lonergan (2013) developed a series of anionically functionalized polyfluorene-based conjugated polyelectrolytes via Suzuki polycondensation. These materials exhibit varying densities of anionic functional groups, showcasing the versatility of fluorene derivatives in tuning the properties of conjugated polyelectrolytes for potential applications in optoelectronic devices (Stay & Lonergan, 2013).

properties

IUPAC Name

9,9-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BNO2/c1-20(2)18-11-14(13-24)7-9-16(18)17-10-8-15(12-19(17)20)23-25-21(3,4)22(5,6)26-23/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEWREHWMQOAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile

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